molecular formula C12H13F3O3 B1465676 2-[4-(Trifluoromethoxy)benzyl]butanoic acid CAS No. 1282324-07-5

2-[4-(Trifluoromethoxy)benzyl]butanoic acid

Cat. No.: B1465676
CAS No.: 1282324-07-5
M. Wt: 262.22 g/mol
InChI Key: HEHLEHFRDAAMHF-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethoxy)benzyl]butanoic acid is an organic compound characterized by the presence of a trifluoromethoxy group attached to a benzyl moiety, which is further connected to a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Trifluoromethoxy)benzyl]butanoic acid typically involves the introduction of the trifluoromethoxy group onto a benzyl precursor, followed by the attachment of the butanoic acid chain. One common method involves the reaction of 4-(trifluoromethoxy)benzyl alcohol with appropriate reagents to form the desired product. For instance, 4-(trifluoromethoxy)benzyl alcohol can be treated with sodium hydride in methyl t-butyl ether at 37°C, followed by the addition of trichloroacetonitrile at 0°C .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, reagents, and reaction conditions is crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Trifluoromethoxy)benzyl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing significant roles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-[4-(Trifluoromethoxy)benzyl]butanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-(Trifluoromethoxy)benzyl]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of biological pathways. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key residues .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzyl derivatives with trifluoromethoxy groups, such as 4-(trifluoromethoxy)benzyl bromide and 4-(trifluoromethoxy)benzyl alcohol .

Uniqueness

2-[4-(Trifluoromethoxy)benzyl]butanoic acid is unique due to the presence of both the trifluoromethoxy group and the butanoic acid chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. The trifluoromethoxy group enhances the compound’s stability and reactivity, while the butanoic acid chain provides additional functional versatility .

Properties

IUPAC Name

2-[[4-(trifluoromethoxy)phenyl]methyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O3/c1-2-9(11(16)17)7-8-3-5-10(6-4-8)18-12(13,14)15/h3-6,9H,2,7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEHLEHFRDAAMHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=C(C=C1)OC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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